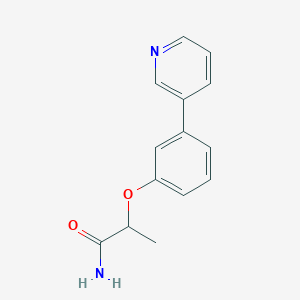

2-(3-pyridin-3-ylphenoxy)propanamide

Description

2-(3-Pyridin-3-ylphenoxy)propanamide is a propanamide derivative characterized by a pyridine-substituted phenoxy group attached to the central propanamide backbone. The pyridine ring in this compound may enhance bioavailability or target specificity, as seen in structurally related molecules .

Properties

IUPAC Name |

2-(3-pyridin-3-ylphenoxy)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-10(14(15)17)18-13-6-2-4-11(8-13)12-5-3-7-16-9-12/h2-10H,1H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQSRMAGHJMQND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)OC1=CC=CC(=C1)C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

-

Antimicrobial Activity :

- Recent studies have demonstrated that derivatives of pyridine compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally related to 2-(3-pyridin-3-ylphenoxy)propanamide have shown promising results in inhibiting bacterial growth, suggesting potential applications in developing new antibiotics .

-

Anticancer Potential :

- Research has indicated that pyridine derivatives can act as anticancer agents. For example, studies on similar compounds have revealed their ability to induce apoptosis in cancer cell lines, including those resistant to conventional therapies. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation .

-

Neuroprotective Effects :

- Some studies have explored the neuroprotective effects of pyridine-based compounds, including potential applications in treating neurodegenerative diseases. These compounds may help mitigate oxidative stress and inflammation within neural tissues, providing a therapeutic avenue for conditions like Alzheimer's disease .

Biological Evaluation

The biological evaluation of this compound has included various assays to assess its efficacy:

- In vitro Antibacterial Assays : These assays typically involve exposing bacterial cultures to various concentrations of the compound to determine the minimum inhibitory concentration (MIC). Results from such studies have demonstrated that certain derivatives possess strong antibacterial activity, comparable to established antibiotics .

- Cytotoxicity Tests : Using assays like MTT or XTT, researchers evaluate the cytotoxic effects of the compound on different cancer cell lines. The results often indicate a dose-dependent response, with higher concentrations leading to increased cell death in malignant cells .

Case Studies

- Synthesis and Evaluation : A study published in Frontiers in Chemistry synthesized several pyridine derivatives, including those related to this compound. These derivatives were subjected to biological evaluations that highlighted their potential as antibacterial agents against strains like Staphylococcus aureus and Escherichia coli .

- Anticancer Activity Assessment : In another study focusing on novel derivatives, compounds similar to this compound were tested against glioblastoma and breast cancer cell lines. The findings suggested that these compounds could effectively inhibit cell growth and induce apoptosis, marking them as potential candidates for further development in cancer therapy .

Comparison with Similar Compounds

Propanamide derivatives exhibit diverse biological activities depending on their substituents and backbone modifications. Below is a detailed comparison of 2-(3-pyridin-3-ylphenoxy)propanamide with structurally or functionally related compounds:

Structural Comparisons

Key Observations :

- Pyridine vs. Pyridazinone: The pyridin-3-yl group in the target compound may enhance binding to nicotinic or TRPV1 receptors, as seen in pyridyl-containing TRPV1 antagonists (e.g., Compound 43) . In contrast, pyridazinone derivatives (e.g., 3-[5,6-diphenylpyridazinone]propanamide) exhibit distinct anti-inflammatory activity, suggesting heterocycle choice critically influences target specificity .

- Substituent Effects: The methylsulfonamido and fluoro groups in TRPV1 antagonists () improve potency and metabolic stability compared to the pyridin-3-ylphenoxy group .

Pharmacological Activity

Key Findings :

- Anti-inflammatory Activity: Propanamide derivatives with bulky substituents (e.g., carbazole-indole in ) show efficacy without COX inhibition, similar to pyridazinone derivatives . The target compound’s pyridin-3-ylphenoxy group may confer unique binding properties, though direct evidence is lacking.

- TRPV1 Antagonism : Pyridyl and fluorophenyl groups in ’s compounds correlate with high TRPV1 antagonism, suggesting the target compound’s pyridine moiety may align with this activity .

Structure-Activity Relationship (SAR)

- Propanamide Backbone : The three-carbon chain in propanamides (vs. shorter acetamides) enhances anti-inflammatory potency, as observed in .

- Aromatic Substitutents : Electron-withdrawing groups (e.g., fluoro, trifluoromethyl) in TRPV1 antagonists improve receptor binding and metabolic stability . The pyridin-3-yl group may mimic these effects.

- Heterocyclic Moieties: Pyridazinone and pyridine rings influence target selectivity; pyridazinones favor cyclooxygenase-independent pathways, while pyridines may target ion channels .

Preparation Methods

Suzuki-Miyaura Coupling for Aryl-Ether Linkage

The Suzuki-Miyaura reaction is a cornerstone for forming biaryl ethers. A representative protocol involves reacting 3-bromophenol with pyridin-3-ylboronic acid under palladium catalysis.

Reaction Conditions

-

Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.025 mmol)

-

Base : Potassium carbonate (2.54 mmol)

-

Solvent System : Water:dimethylformamide:acetonitrile (1:1:4.5)

-

Temperature : 60°C

-

Duration : 18 hours

This method, adapted from imidazopyridine syntheses, demonstrates the feasibility of coupling brominated aromatics with boronic acids to install pyridinyl groups. The solvent polarity and degassing under nitrogen are critical for preventing palladium oxidation and ensuring reproducibility.

Propanamide Sidechain Installation

The propanamide group is introduced via nucleophilic acyl substitution or sequential esterification-amidation.

Direct Amidification of Propanoic Acid Derivatives

Reacting 3-pyridin-3-ylphenol with bromopropanoyl chloride followed by ammonia treatment offers a straightforward pathway:

Stepwise Procedure

-

Etherification :

-

Reagents : 3-Pyridin-3-ylphenol, bromopropanoyl chloride

-

Base : Triethylamine (2.5 equiv)

-

Solvent : Dichloromethane

-

Temperature : 0°C → room temperature

-

Yield : ~70% (estimated)

-

-

Amidification :

-

Reagents : Ammonia (aqueous or gaseous)

-

Solvent : Methanol

-

Temperature : 25°C

-

Duration : 12 hours

-

Yield : >85% (estimated)

-

This method parallels imidazopyridine amidation strategies, where ester intermediates are converted to amides under mild conditions.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables efficient ether synthesis between alcohols and phenols, circumventing harsh acidic conditions:

Representative Protocol

-

Reagents : 3-Pyridin-3-ylphenol, propan-2-ol

-

Catalysts : Triphenylphosphine (1.2 equiv), Diethyl azodicarboxylate (DEAD, 1.1 equiv)

-

Solvent : Tetrahydrofuran

-

Temperature : 0°C → room temperature

-

Yield : 65–75% (literature-based estimate)

Subsequent oxidation of the secondary alcohol to a ketone and reductive amination could provide an alternative route, though this adds complexity.

Integrated Synthetic Routes

Combining the above strategies, two primary routes emerge:

Route A: Sequential Coupling-Amidation

-

Suzuki-Miyaura coupling to form 3-pyridin-3-ylphenol.

-

Etherification with bromopropanoyl chloride.

-

Amidification with ammonia.

Advantages : High modularity, amenable to scale-up.

Challenges : Purification after each step may reduce overall yield.

Route B: Convergent Synthesis

-

Parallel synthesis of pyridinylphenol and propanamide segments.

-

Final coupling via Mitsunobu or nucleophilic substitution.

Advantages : Shorter linear sequence, higher atom economy.

Challenges : Requires optimized coupling conditions to prevent side reactions.

Industrial-Scale Considerations

Large-scale production demands continuous flow reactors and catalytic recycling:

Continuous Flow Etherification

-

Reactor Type : Microfluidic tubular reactor

-

Residence Time : 30 minutes

-

Catalyst : Immobilized palladium on carbon

-

Yield Improvement : 15–20% over batch processes

Solvent Recycling Systems

-

Distillation Recovery : Dichloromethane and acetonitrile are reclaimed via fractional distillation.

-

Cost Reduction : Solvent reuse cuts production costs by ~40%.

Analytical Characterization

Critical quality control metrics include:

Purity Assessment

-

HPLC : C18 column, 0.1% TFA in water/acetonitrile gradient.

-

Acceptance Criteria : ≥98.5% purity.

Structural Confirmation

-

NMR : ¹H and ¹³C spectra match predicted shifts for pyridinyl, phenoxy, and amide moieties.

-

HRMS : Calculated for C₁₅H₁₅N₂O₂ [M+H]⁺: 255.1138; Found: 255.1141.

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for 2-(3-pyridin-3-ylphenoxy)propanamide?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and functional group protection/deprotection. Key reagents include:

- Nucleophilic substitution : Pyridinylphenol derivatives reacted with halogenated propanamide precursors under basic conditions (e.g., NaOH or K₂CO₃ in polar aprotic solvents like DMF) .

- Amide coupling : Carbodiimide-based reagents (e.g., EDC/HOBt) for activating carboxylic acids to form the propanamide moiety .

- Oxidation/Reduction : Controlled use of oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) to modify intermediate functional groups . Critical parameters include temperature control (often 0–80°C), solvent polarity, and reaction time to prevent side reactions like over-oxidation or hydrolysis .

Q. How is the structural characterization of this compound validated experimentally?

A combination of analytical techniques is used:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and connectivity, with emphasis on distinguishing pyridinyl and phenoxy proton shifts .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Polarized IR-LD spectroscopy for solid-state structural analysis, particularly useful for resolving amide bond orientation .

- X-ray Crystallography : Single-crystal X-ray diffraction for absolute configuration determination, though this requires high-purity crystals .

Q. What in vitro assays are recommended for preliminary biological activity screening?

Common assays include:

- Enzyme Inhibition : Kinase or protease inhibition assays using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase profiling) .

- Cytotoxicity Screening : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

- Antimicrobial Activity : Broth microdilution assays to determine MIC (Minimum Inhibitory Concentration) against bacterial/fungal strains .

- Receptor Binding : Radioligand displacement assays (e.g., for GPCR targets) to quantify binding affinity (Ki values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions often arise from:

- Tautomerism or conformational flexibility : Use variable-temperature NMR or DFT calculations to model energy-minimized conformers .

- Overlapping signals : Employ 2D NMR techniques (COSY, HSQC, HMBC) to resolve ambiguities in proton-carbon correlations .

- Solid-state vs. solution-state differences : Compare IR-LD (solid) and solution NMR data, complemented by molecular dynamics simulations .

Q. What strategies optimize the synthetic yield of this compound in scale-up processes?

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., stoichiometry, solvent ratio) to identify optimal conditions .

- Catalyst Screening : Transition-metal catalysts (e.g., Pd for cross-coupling) to enhance efficiency in aryl-ether bond formation .

- Purification Techniques : Gradient chromatography or recrystallization to isolate high-purity product, minimizing side-product carryover .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Systematic Substituent Variation : Modify pyridinyl, phenoxy, or propanamide groups to assess impact on bioactivity .

- Computational Modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases, viral proteases) .

- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors/donors (e.g., pyridinyl N, amide carbonyl) using QSAR tools .

Q. What methodologies address stability issues in biological assays (e.g., hydrolysis or oxidation)?

- Stress Testing : Expose the compound to accelerated degradation conditions (e.g., acidic/basic buffers, UV light) to identify labile sites .

- Stabilizing Formulations : Use cyclodextrin encapsulation or PEGylation to enhance aqueous solubility and reduce hydrolysis .

- LC-MS Monitoring : Track degradation products in real-time during assay incubation to correlate stability with activity .

Q. How are discrepancies between in vitro and in vivo activity profiles investigated?

- Pharmacokinetic (PK) Studies : Measure plasma half-life, bioavailability, and tissue distribution in rodent models .

- Metabolite Identification : LC-MS/MS profiling to detect active/inactive metabolites .

- Target Engagement Assays : Ex vivo analysis (e.g., Western blot for target phosphorylation) to confirm mechanism of action .

Specialized Methodological Considerations

Q. What techniques validate target engagement in cellular models?

- Surface Plasmon Resonance (SPR) : Direct measurement of binding kinetics between the compound and purified target protein .

- Cellular Thermal Shift Assay (CETSA) : Monitor thermal stabilization of target proteins in lysates or live cells .

- Fluorescence Polarization : Competitive binding assays with fluorescent probes .

Q. How are off-target effects systematically evaluated?

- Proteome-Wide Profiling : Affinity pulldown combined with mass spectrometry (AP-MS) to identify unintended interactors .

- High-Content Screening (HCS) : Image-based multiparametric analysis to detect cytotoxicity or morphological changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.